5-O-Benzyl-D-ribose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

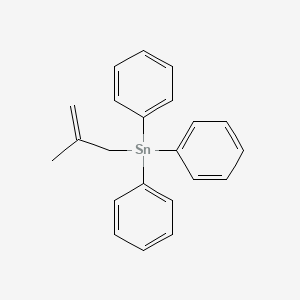

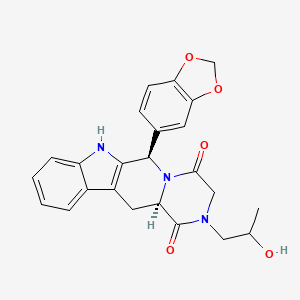

5-O-Benzyl-D-ribose is a chemical compound with the molecular formula C12H16O5 . It is a naturally occurring monosaccharide found in cells and particularly in the mitochondria, and is essential in energy production .

Synthesis Analysis

The synthesis of 5-O-Benzyl-D-ribose involves a series of reactions including benzylation, tosylation, and acetylation . The synthesis process is complex and requires careful control of reaction conditions.Molecular Structure Analysis

The molecular structure of 5-O-Benzyl-D-ribose is characterized by three defined stereocenters . The molecule has an average mass of 240.252 Da and a monoisotopic mass of 240.099777 Da .Chemical Reactions Analysis

The chemical reactions involving 5-O-Benzyl-D-ribose are complex and varied. For example, one study reported the direct glycosylation of purine and pyrimidine nucleobases with unprotected D-ribose to provide β-pyranosyl nucleosides .Physical And Chemical Properties Analysis

5-O-Benzyl-D-ribose has a density of 1.3±0.1 g/cm3, a boiling point of 446.4±40.0 °C at 760 mmHg, and a flash point of 172.4±20.8 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds .Scientific Research Applications

Synthesis of Antiviral Medications

5-O-Benzyl-D-ribose is crucial in the synthesis of nucleoside analogs, which are key components in antiviral medications. These analogs are effective in impeding viral replication, making them vital in the treatment of various viral diseases .

Fungicidal Activity

This compound has been used in the total synthesis of unique disaccharide 7-deazapurine nucleosides like 5′-O-α-d-Glucopyranosyl Tubercidin, which exhibit fungicidal activity and are isolated from blue-green algae .

Glycosylation Reactions

It serves as a glycosyl donor in glycosylation reactions, which is a key step in synthesizing complex molecules like nucleosides. The compound’s structure allows for stereoselective glycosylation, an essential process in medicinal chemistry .

Biomedical Research

Due to its structural distinctiveness, 5-O-Benzyl-D-ribose is pivotal in biomedical research for creating compounds that can combat diverse diseases beyond viral infections .

properties

IUPAC Name |

(2R,3R,4R)-2,3,4-trihydroxy-5-phenylmethoxypentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2/t10-,11+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMERYXWDIUSMOF-TUAOUCFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703575 |

Source

|

| Record name | 5-O-Benzyl-D-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72369-89-2 |

Source

|

| Record name | 5-O-Benzyl-D-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)

![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)

![2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate](/img/structure/B569097.png)